Santalol

Description

Properties

CAS No. |

11031-45-1 |

|---|---|

Molecular Formula |

C15H24O |

Molecular Weight |

220.35 g/mol |

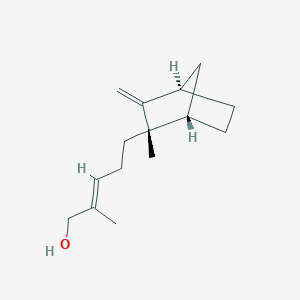

IUPAC Name |

(E)-2-methyl-5-[(2S)-2-methyl-3-methylidene-2-bicyclo[2.2.1]heptanyl]pent-2-en-1-ol |

InChI |

InChI=1S/C15H24O/c1-11(10-16)5-4-8-15(3)12(2)13-6-7-14(15)9-13/h5,13-14,16H,2,4,6-10H2,1,3H3/b11-5+/t13?,14?,15-/m1/s1 |

InChI Key |

OJYKYCDSGQGTRJ-PIDYCISJSA-N |

Isomeric SMILES |

C/C(=C\CC[C@]1(C2CCC(C2)C1=C)C)/CO |

Canonical SMILES |

CC(=CCCC1(C2CCC(C2)C1=C)C)CO |

density |

0.965-0.975 |

Other CAS No. |

77-42-9 11031-45-1 |

physical_description |

Liquid Almost colourless, viscous liquid; Very rich, warm-woody, sweet, tenacious odour. |

Pictograms |

Irritant |

solubility |

Insoluble in water; soluble in oils; poorly soluble in propylene glycol and glycerin. Miscible at room temperature (in ethanol) |

Synonyms |

santalol |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Bioactive Properties of (Z)-α-Santalol and (Z)-β-Santalol

This technical guide provides a comprehensive overview of the core bioactive properties of (Z)-α-santalol and (Z)-β-santalol, the primary constituents of sandalwood oil. The information is tailored for researchers, scientists, and drug development professionals, with a focus on anticancer, anti-inflammatory, and neuroprotective activities.

Anticancer Properties

(Z)-α-santalol has demonstrated significant potential as an anticancer agent against various cancer cell lines, including breast, prostate, and skin cancer.[1] Its mechanisms of action often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[2]

Quantitative Data: Anticancer Activity

The following table summarizes the cytotoxic effects of (Z)-α-santalol and sandalwood essential oil (which contains both α- and β-santalol) on various cancer cell lines.

| Compound/Oil | Cell Line | Cancer Type | IC50 Value | Incubation Time | Reference |

| Sandalwood Essential Oil | MCF-7 | Breast Adenocarcinoma | 8.03 µg/mL | 24 hours | [3] |

| Sandalwood Essential Oil | MCF-10A (non-tumorigenic) | Breast Epithelial | 12.3 µg/mL | 24 hours | [3] |

Note: Data for purified (Z)-β-santalol's direct cytotoxic IC50 values on cancer cell lines is limited in the reviewed literature.

Signaling Pathways in Anticancer Activity

(Z)-α-santalol modulates several key signaling pathways to exert its anticancer effects. These include the induction of apoptosis through caspase activation and the inhibition of cell survival pathways.

Experimental Protocol: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines the detection of apoptosis in cancer cells treated with santalols using flow cytometry.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Treated and untreated cancer cells

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Culture cancer cells to the desired confluency and treat with various concentrations of (Z)-α-santalol or (Z)-β-santalol for the desired time. Include a vehicle control.

-

Harvest cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.[4]

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

-

Staining:

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples on a flow cytometer within one hour.

-

Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and quadrants.

-

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

-

Annexin V- / PI+ : Necrotic cells

Anti-inflammatory Properties

Both (Z)-α-santalol and (Z)-β-santalol exhibit anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and mediators.

Quantitative Data: Anti-inflammatory Activity

The following table summarizes the inhibitory effects of (Z)-α-santalol and (Z)-β-santalol on the production of various inflammatory mediators.

| Compound | Inflammatory Mediator | Cell Type | Inhibition | Concentration | Reference |

| (Z)-α-santalol | IL-6 | Human Dermal Fibroblasts & Keratinocytes | Equivalent to β-santalol | Proportional to sandalwood oil concentration | |

| (Z)-β-santalol | IL-6 | Human Dermal Fibroblasts & Keratinocytes | Equivalent to α-santalol | Proportional to sandalwood oil concentration | |

| (Z)-α-santalol | CXCL5 | Human Dermal Fibroblasts & Keratinocytes | Equivalent to β-santalol | Proportional to sandalwood oil concentration | |

| (Z)-β-santalol | CXCL5 | Human Dermal Fibroblasts & Keratinocytes | Equivalent to α-santalol | Proportional to sandalwood oil concentration | |

| (Z)-α-santalol | MCP-1 | Human Dermal Fibroblasts & Keratinocytes | Equivalent to β-santalol | Proportional to sandalwood oil concentration | |

| (Z)-β-santalol | MCP-1 | Human Dermal Fibroblasts & Keratinocytes | Equivalent to α-santalol | Proportional to sandalwood oil concentration | |

| (Z)-α-santalol | IL-8 | Human Dermal Fibroblasts & Keratinocytes | Equivalent to β-santalol | Proportional to sandalwood oil concentration | |

| (Z)-β-santalol | IL-8 | Human Dermal Fibroblasts & Keratinocytes | Equivalent to α-santalol | Proportional to sandalwood oil concentration | |

| (Z)-α-santalol | Prostaglandin E2 | Human Dermal Fibroblasts & Keratinocytes | Suppressed production | Not specified | |

| (Z)-β-santalol | Prostaglandin E2 | Human Dermal Fibroblasts & Keratinocytes | Suppressed production | Not specified | |

| (Z)-α-santalol | Thromboxane B2 | Human Dermal Fibroblasts & Keratinocytes | Suppressed production | Not specified | |

| (Z)-β-santalol | Thromboxane B2 | Human Dermal Fibroblasts & Keratinocytes | Suppressed production | Not specified |

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of santalols are partly mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.

Experimental Protocol: Cytokine Measurement (ELISA)

This protocol describes the quantification of cytokines like IL-6 and TNF-α in cell culture supernatants.

Materials:

-

Human IL-6 or TNF-α ELISA Kit

-

Cell culture supernatants from treated and untreated cells

-

Microplate reader

Procedure:

-

Sample Preparation:

-

Culture cells and treat with inflammatory stimuli (e.g., LPS) in the presence or absence of (Z)-α-santalol or (Z)-β-santalol.

-

Collect cell culture supernatants and centrifuge to remove debris. Samples can be used immediately or stored at -80°C.

-

-

ELISA Assay:

-

Prepare all reagents, standards, and samples as per the ELISA kit manufacturer's instructions.

-

Add 100 µL of standards and samples to the appropriate wells of the antibody-coated microplate.

-

Incubate for the time specified in the kit protocol (typically 1.5-2.5 hours) at room temperature.

-

Wash the wells multiple times with the provided wash buffer.

-

Add 100 µL of the biotin-conjugated detection antibody to each well and incubate.

-

Wash the wells again.

-

Add 100 µL of streptavidin-HRP solution and incubate.

-

Wash the wells.

-

Add 100 µL of TMB substrate solution and incubate in the dark.

-

Add 50 µL of stop solution to each well.

-

-

Data Analysis:

-

Read the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve and calculate the concentration of the cytokine in the samples.

-

Neuroprotective Properties

(Z)-α-santalol and (Z)-β-santalol have shown promise in protecting neuronal cells from damage, a key factor in neurodegenerative diseases.

Quantitative Data: Neuroprotective and Antioxidant Activity

The following table summarizes the neuroprotective and antioxidant effects of (Z)-α-santalol and (Z)-β-santalol.

| Compound | Bioactivity | Model System | Effect | Concentration | Reference |

| (Z)-α-santalol | Antioxidant (DPPH scavenging) | In vitro | IC50: 42.34 ± 0.71 µM | N/A | |

| (Z)-β-santalol | Antioxidant (DPPH scavenging) | In vitro | IC50: 34.87 ± 0.97 µM | N/A | |

| (Z)-α-santalol | Lifespan extension | C. elegans | 10.31% increase in mean lifespan | 32 µM | |

| (Z)-β-santalol | Lifespan extension | C. elegans | 12.56% increase in mean lifespan | 16 µM | |

| (Z)-α-santalol | Protection against 6-OHDA toxicity | C. elegans | Reduced intracellular ROS | Not specified | |

| (Z)-β-santalol | Protection against 6-OHDA toxicity | C. elegans | Reduced intracellular ROS | Not specified | |

| (Z)-α-santalol | Inhibition of α-synuclein aggregation | In vitro | Inhibited aggregation | Not specified |

Signaling Pathways in Neuroprotection

The neuroprotective effects of santalols are associated with the activation of the SKN-1/Nrf2 signaling pathway, a key regulator of antioxidant responses.

Experimental Protocol: Western Blot for Survivin

This protocol details the detection of the anti-apoptotic protein survivin in cancer cells treated with santalols.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and blotting apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against survivin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

Treat cells with (Z)-α-santalol or (Z)-β-santalol.

-

Lyse cells in ice-cold lysis buffer.

-

Centrifuge to pellet cell debris and collect the supernatant containing proteins.

-

Determine protein concentration using a protein assay.

-

-

Gel Electrophoresis and Transfer:

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-survivin antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Analyze the band intensities to quantify survivin expression levels, normalizing to a loading control like GAPDH or β-actin.

-

References

- 1. kumc.edu [kumc.edu]

- 2. Biological Properties of Sandalwood Oil and Microbial Synthesis of Its Major Sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytotoxicity and Genotoxicity Assessment of Sandalwood Essential Oil in Human Breast Cell Lines MCF-7 and MCF-10A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biologi.ub.ac.id [biologi.ub.ac.id]

Neurotherapeutic Activities of Santalol Inhalation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Santalol, the primary sesquiterpene alcohol found in sandalwood oil (Santalum album), has garnered significant interest for its neurotherapeutic potential. Comprising two main isomers, α-santalol and β-santalol, this natural compound has been traditionally used in aromatherapy for its calming and sedative effects. This technical guide provides an in-depth overview of the current scientific understanding of this compound's activities within the central nervous system (CNS) following inhalation. It summarizes key quantitative data, details experimental methodologies from preclinical and clinical studies, and visualizes the proposed signaling pathways.

Core Neurotherapeutic Effects

Inhalation of this compound has been demonstrated to exert a range of effects on the CNS, including anxiolytic, sedative, and cognitive-modulating properties. The primary active constituents responsible for these effects are α-santalol and β-santalol.[1] These compounds readily cross the blood-brain barrier following inhalation and absorption through the respiratory mucosa.[2][3]

Anxiolytic and Sedative Activities

Animal studies have shown that inhalation of sandalwood oil, rich in this compound, exhibits significant anxiolytic-like activity, particularly under stress conditions.[4] This is further supported by evidence of reduced locomotor activity in mice following this compound administration.[5] Human studies have reported subjective feelings of calmness and relaxation following this compound inhalation.

Effects on Sleep

This compound inhalation has been shown to improve sleep quality. In sleep-disturbed rats, inhalation of this compound led to a significant decrease in total waking time and an increase in total non-rapid eye movement (NREM) sleep time. This suggests a potential therapeutic application for sleep maintenance insomnia.

Cognitive and Physiological Arousal

The effects of this compound on cognition and arousal appear to be complex. While some studies report sedative effects, others indicate that inhalation of sandalwood oil and α-santalol can lead to physiological arousal, as evidenced by elevated pulse rate and skin conductance. Paradoxically, this physiological arousal can be accompanied by self-rated increases in attentiveness and improved mood. Electroencephalography (EEG) studies have observed an increase in beta and gamma band activation in the prefrontal cortex, which are typically associated with heightened cognitive processing and alertness.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on this compound inhalation.

Table 1: Pharmacokinetic Data

| Compound | Administration Route | Dose | Animal Model | Brain Concentration | Reference |

| (+)-α-santalol | Intraperitoneal (i.p.) | 0.03 mL/kg | Mice | 2.6 µg/g tissue |

Table 2: Effects on Sleep Parameters in Rodents

| Compound | Concentration (Inhaled) | Animal Model | Change in Total Waking Time | Change in NREM Sleep Time | Reference |

| This compound | 5 x 10-2 ppm | Sleep-disturbed rats | Significant decrease | Significant increase |

Table 3: Receptor Binding Affinity of α-Santalol

| Receptor | Binding Action | IC50 / Ki | Reference |

| Dopamine (B1211576) D2 | Antagonist | 75 µM (IC50) | |

| Serotonin (B10506) 5-HT2A | Antagonist | 180 µM (IC50) | |

| Cannabinoid CB2 | Ligand (Agonist) | 10.49 µM (Ki) |

Table 4: Human Physiological and Subjective Effects

| Compound | Administration | Physiological Effects | Subjective Effects | Reference |

| Sandalwood Oil | Inhalation | Elevated pulse rate, skin conductance, and systolic blood pressure | - | |

| α-Santalol | Inhalation | - | Higher ratings of attentiveness and mood | |

| Sandalwood Oils | Inhalation | Reduced systolic blood pressure and salivary cortisol levels during stress recovery | - |

Experimental Protocols

This section details the methodologies employed in key studies investigating the neurotherapeutic activities of this compound.

Animal Models

-

Apparatus: A plus-shaped maze with two open arms (e.g., 35 x 6 cm) and two enclosed arms (e.g., 35 x 6 x 15 cm), elevated above the floor (e.g., 60 cm).

-

Procedure:

-

Mice are individually placed in an inhalation chamber for a specified duration (e.g., 15-30 minutes) with cotton plugs containing a set volume of sandalwood oil (e.g., 1 mL).

-

Following inhalation, the mouse is placed in the center of the EPM, facing an open arm.

-

The animal's movement is recorded for a set period (e.g., 5 minutes).

-

-

Parameters Measured:

-

Number of entries into the open and closed arms.

-

Time spent in the open and closed arms.

-

-

Interpretation: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic effect.

-

Animal Model: Sleep-disturbed rats.

-

Procedure:

-

Rats are exposed to a continuous inhalation of this compound at a specific concentration (e.g., 5 x 10-2 ppm).

-

Electroencephalogram (EEG) and electromyogram (EMG) are recorded to monitor sleep stages.

-

-

Parameters Measured:

-

Total waking time.

-

Total non-rapid eye movement (NREM) sleep time.

-

Total rapid eye movement (REM) sleep time.

-

-

Interpretation: Changes in the duration of different sleep stages indicate the effect of this compound on sleep architecture.

Human Studies

-

Participants: Healthy volunteers.

-

Procedure:

-

Participants inhale sandalwood oil or α-santalol for a specified period.

-

Physiological parameters are continuously monitored.

-

Subjective ratings of arousal and mood are collected using visual analog scales (VAS).

-

-

Parameters Measured:

-

Physiological: Blood oxygen saturation, respiration rate, eye-blink rate, pulse rate, skin conductance, skin temperature, surface electromyogram, and blood pressure.

-

Subjective: Alertness, attentiveness, calmness, mood, relaxation, and vigor.

-

-

Interpretation: Correlation between physiological changes and subjective ratings provides insights into the psychophysiological effects of this compound.

-

Procedure:

-

EEG electrodes are placed on the scalp of participants.

-

Participants are exposed to the aroma of sandalwood oil.

-

EEG activity is recorded before, during, and after inhalation.

-

-

Parameters Measured:

-

Changes in the power of different EEG frequency bands (e.g., alpha, beta, gamma) in specific brain regions (e.g., prefrontal cortex).

-

-

Interpretation: Alterations in brainwave patterns provide objective evidence of this compound's impact on cortical activity and cognitive states.

Signaling Pathways and Mechanisms of Action

The neurotherapeutic effects of this compound are believed to be mediated through its interaction with several key signaling pathways in the brain.

Olfactory Pathway and Limbic System Activation

Upon inhalation, odorant molecules of this compound bind to olfactory receptors in the nasal cavity. This triggers a signaling cascade that transmits information to the olfactory bulb and subsequently to various regions of the brain, including the limbic system (amygdala, hippocampus, and hypothalamus), which is critically involved in emotion, memory, and autonomic regulation.

Modulation of Neurotransmitter Systems

This compound has been shown to interact with key neurotransmitter systems, including the dopaminergic and serotonergic pathways. α-santalol acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors. This antagonism may contribute to its anxiolytic and sedative effects, as these receptors are involved in regulating mood, anxiety, and arousal. Additionally, α- and β-santalol have been found to significantly increase the levels of dopamine and serotonin metabolites in the brain, suggesting an influence on neurotransmitter turnover.

Cannabinoid Receptor 2 (CB2) Agonism

Recent studies have identified α- and β-santalol as agonists of the cannabinoid receptor type 2 (CB2). CB2 receptors are primarily expressed on immune cells but are also found in the CNS, where they are implicated in neuroinflammation and neuroprotection. Activation of CB2 receptors can modulate neurotransmitter release and has been associated with anxiolytic and antidepressant effects. This novel mechanism provides a new avenue for understanding this compound's neurotherapeutic properties.

Conclusion and Future Directions

The available evidence strongly suggests that this compound, delivered via inhalation, possesses significant neurotherapeutic activities. Its anxiolytic, sedative, and cognitive-modulating effects are supported by a growing body of preclinical and clinical research. The multifaceted mechanism of action, involving the modulation of key neurotransmitter systems and interaction with the endocannabinoid system, makes this compound a compelling candidate for further drug development.

Future research should focus on:

-

Conducting large-scale, placebo-controlled clinical trials to definitively establish the efficacy of inhaled this compound for anxiety disorders, sleep disturbances, and cognitive enhancement.

-

Elucidating the precise molecular interactions of this compound with its target receptors and downstream signaling pathways.

-

Investigating the long-term safety and potential for tolerance or dependence with chronic use.

-

Optimizing delivery methods to ensure consistent and targeted dosing for therapeutic applications.

This technical guide provides a solid foundation for researchers and drug development professionals to advance the scientific understanding and potential clinical application of this compound as a novel neurotherapeutic agent.

References

- 1. Cannabinoid Receptor Type II Ligands from Sandalwood Oil and Synthetic α-Santalol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Effect of this compound on the sleep-wake cycle in sleep-disturbed rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. saspublishers.com [saspublishers.com]

- 5. Relationship Between Emotional Behavior in Mice and the Concentration of (+)-α-Santalol in the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Blueprint for Sandalwood Fragrance: A Technical Guide to Santalene and Santalol Biosynthesis in Microorganisms

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

The alluring and persistent fragrance of sandalwood oil, a prized ingredient in perfumes, cosmetics, and traditional medicine, is primarily attributed to the sesquiterpenoids α-santalol and β-santalol. The slow growth of the host tree, Santalum album, and its overexploitation have necessitated the development of sustainable alternatives for the production of these valuable compounds. Metabolic engineering of microorganisms, particularly the yeast Saccharomyces cerevisiae and the bacterium Escherichia coli, has emerged as a promising platform for the heterologous biosynthesis of santalene and santalol. This technical guide provides an in-depth exploration of the biosynthetic pathways, metabolic engineering strategies, and detailed experimental protocols for the microbial production of these sought-after fragrance molecules.

The Core Biosynthetic Pathway: From Sugar to this compound

The biosynthesis of santalene and its subsequent conversion to this compound originates from the central carbon metabolism of the microbial host. The key precursor for all sesquiterpenoids is farnesyl diphosphate (B83284) (FPP), which is synthesized through the mevalonate (B85504) (MVA) pathway in yeast or the methylerythritol 4-phosphate (MEP) pathway in E. coli. The core pathway can be delineated into two primary stages: the synthesis of santalenes from FPP and the subsequent hydroxylation of santalenes to produce santalols.

Stage 1: The Cyclization of FPP to Santalenes

The commitment step in santalene biosynthesis is the cyclization of FPP, a reaction catalyzed by the enzyme santalene synthase (SS) . Different isoforms of this enzyme, sourced from various plants, exhibit different product specificities, yielding a mixture of α-santalene, β-santalene, and epi-β-santalene.[1]

Stage 2: The Hydroxylation of Santalenes to Santalols

The final and often rate-limiting step is the hydroxylation of the santalene backbone to produce the corresponding santalols. This reaction is catalyzed by a cytochrome P450 monooxygenase (CYP) in conjunction with a cytochrome P450 reductase (CPR) .[2] The choice of CYP and CPR partners is crucial for achieving high conversion efficiency and the desired stereoisomer of this compound.[3]

Diagram of the Santalene and this compound Biosynthetic Pathway

Caption: Generalized biosynthetic pathway for santalene and this compound in engineered yeast.

Metabolic Engineering Strategies for Enhanced Production

Achieving economically viable titers of santalene and this compound in microbial hosts necessitates extensive metabolic engineering. The primary strategies focus on increasing the precursor (FPP) pool, efficiently converting FPP to the desired products, and minimizing the flux towards competing pathways.

Enhancing the Precursor Supply

-

Overexpression of MVA Pathway Genes: In S. cerevisiae, key enzymes of the MVA pathway are often overexpressed to boost FPP production. A truncated version of HMG-CoA reductase (tHMG1) is a common target for overexpression as it catalyzes a rate-limiting step.[4]

-

Introduction of a Heterologous MVA Pathway in E. coli: E. coli naturally utilizes the MEP pathway for isoprenoid biosynthesis. Introducing a heterologous MVA pathway from yeast or other organisms can significantly enhance the FPP pool.[5]

Optimizing the Santalene and this compound Synthesis Steps

-

Codon Optimization and Enzyme Screening: The genes encoding santalene synthase and the CYP-CPR system are often codon-optimized for expression in the chosen microbial host. Screening different enzyme variants is also crucial to identify those with the highest activity and desired product specificity.

-

Fusion Proteins and Scaffolding: Creating fusion proteins of CYP and CPR or using protein scaffolds can improve the efficiency of the hydroxylation step by bringing the enzymes into close proximity.

Downregulating Competing Pathways

-

Repression of Squalene Synthase (ERG9): The enzyme squalene synthase, encoded by the ERG9 gene in yeast, diverts FPP towards the synthesis of ergosterol, a major component of the yeast cell membrane. Downregulating ERG9 expression, for instance, by replacing its native promoter with a weaker one, is a critical strategy to redirect FPP towards santalene production.

Quantitative Data on Santalene and this compound Production

The following tables summarize the reported production titers of santalene and this compound in various engineered microbial strains and fermentation conditions.

Table 1: Santalene Production in Engineered Microorganisms

| Host Organism | Key Genetic Modifications | Fermentation Scale | Titer (mg/L) | Reference |

| S. cerevisiae | Overexpression of MVA pathway genes, ERG9 downregulation | Shake Flask | 13.9 | |

| S. cerevisiae | RQ-controlled fed-batch | 5-L Fermenter | 163 | |

| S. cerevisiae | Optimized MVA and acetyl-CoA pathways, ERG9 knockdown | Fed-batch | 704.2 (total santalenes and santalols) | |

| E. coli | RBS optimization of synthetic operon, tnaA deletion | Shake Flask | 599 | |

| Yarrowia lipolytica | Codon-optimized santalene synthase, MVA pathway overexpression | Fed-batch | 27.92 |

Table 2: this compound Production in Engineered Saccharomyces cerevisiae

| Key Genetic Modifications | Fermentation Scale | Titer (mg/L) | Reference |

| Integration of P450-CPR redox system | Shake Flask | 24.6 | |

| Downregulation of ERG9, optimized P450-CPR chimera | Shake Flask | 68.8 | |

| Linking biosynthesis to GAL regulatory system | Fed-batch | 1300 |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the construction and evaluation of santalene and this compound-producing microbial strains.

Protocol 1: Construction of an α-Santalene Producing S. cerevisiae Strain

This protocol outlines the general steps for genetically modifying S. cerevisiae to produce α-santalene.

Diagram of the Yeast Engineering Workflow

Caption: A generalized workflow for constructing an α-santalene producing S. cerevisiae strain.

Methodologies:

-

Gene Cassette Construction:

-

Synthesize the codon-optimized α-santalene synthase gene (e.g., from Clausena lansium).

-

Assemble the expression cassette, consisting of a strong constitutive promoter (e.g., PTEF1), the santalene synthase gene, and a terminator (e.g., tCYC1), into a yeast integration vector using methods like Gibson Assembly or Golden Gate cloning.

-

For downregulation of ERG9, synthesize a cassette containing a weaker, glucose-repressible promoter (e.g., PHXT1) flanked by homologous regions to the native ERG9 promoter locus.

-

-

Yeast Transformation (Lithium Acetate/PEG Method):

-

Prepare competent S. cerevisiae cells.

-

Co-transform the linearized expression cassette and, if applicable, the ERG9 promoter replacement cassette into the yeast cells. For targeted integration, a CRISPR/Cas9 system can be employed to create a double-strand break at the desired genomic locus.

-

Plate the transformed cells on selective synthetic complete (SC) drop-out medium.

-

-

Strain Verification:

-

Perform colony PCR on the resulting transformants to verify the correct integration of the expression cassette(s).

-

Confirm the sequence of the integrated DNA by Sanger sequencing.

-

Protocol 2: Fed-Batch Fermentation for High-Yield Production

This protocol describes a fed-batch fermentation process to achieve high cell density and maximize product yield. An in-situ dodecane (B42187) overlay is used to capture the volatile product and mitigate potential toxicity.

Media Composition:

-

Batch Medium (per liter): 20 g glucose, 10 g yeast extract, 20 g peptone, supplemented with appropriate buffers and trace metal solutions.

-

Feed Medium (per liter): 500 g glucose, 10 g yeast extract, 20 g peptone.

Fermentation Parameters:

-

Bioreactor: 5-L stirred-tank bioreactor.

-

Initial Volume: 2.5 L of batch medium.

-

Temperature: 30°C.

-

pH: Maintained at 5.0.

-

Dissolved Oxygen (DO): Maintained above 30% by controlling agitation and aeration rates.

Procedure:

-

Inoculum Preparation: Inoculate a 500 mL shake flask containing 50 mL of seed medium with a single colony of the engineered yeast strain. Incubate at 30°C with shaking at 250 rpm for 24-36 hours.

-

Bioreactor Inoculation: Inoculate the bioreactor with the seed culture to an initial OD600 of approximately 0.1.

-

Batch Phase: Allow the culture to grow until the initial glucose is nearly depleted, which is indicated by a sharp increase in the DO signal.

-

Fed-Batch Phase: Begin feeding the concentrated glucose and nitrogen solution. The feed rate can be controlled based on the respiratory quotient (RQ) to maintain it around 1.1, which helps to prevent ethanol (B145695) formation.

-

Product Capture: Add a 10% (v/v) dodecane overlay to the culture to capture the produced santalene.

-

Cultivation Duration: Continue the fed-batch cultivation for 96-120 hours, periodically collecting samples for analysis.

Protocol 3: Extraction and Quantification of Santalene and this compound

This protocol details the extraction of santalene and this compound from the fermentation broth and the dodecane overlay, followed by quantification using Gas Chromatography-Mass Spectrometry (GC-MS).

Extraction Procedure:

-

Collect a sample from the bioreactor.

-

Allow the organic (dodecane) and aqueous phases to separate.

-

Pipette a known volume of the dodecane layer into a clean vial.

-

For analysis of products in the aqueous phase, extract a known volume of the culture broth twice with an equal volume of ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

GC-MS Analysis:

-

Instrument: Gas chromatograph coupled to a mass spectrometer.

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Injection Volume: 1 µL.

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: Increase at a rate of 3-20 °C/min to 220-250 °C.

-

Final hold: Hold at the final temperature for 3-20 minutes.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40-450.

-

-

Quantification: Use a pure santalene or this compound standard to generate a calibration curve for accurate quantification.

Conclusion and Future Outlook

The microbial production of santalene and this compound represents a significant advancement in the sustainable manufacturing of high-value fragrance compounds. Through a combination of sophisticated metabolic engineering strategies and optimized fermentation processes, researchers have achieved impressive production titers in both Saccharomyces cerevisiae and Escherichia coli. The detailed protocols provided in this guide offer a solid foundation for further research and development in this exciting field. Future efforts will likely focus on further enhancing product yields, improving the efficiency of the P450-catalyzed hydroxylation step, and scaling up the fermentation process for industrial-scale production. The continued exploration of novel enzymes and the application of systems biology approaches will undoubtedly pave the way for even more efficient and cost-effective microbial cell factories for the on-demand synthesis of sandalwood fragrance.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Production of farnesene and santalene by Saccharomyces cerevisiae using fed-batch cultivations with RQ-controlled feed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rationally engineering santalene synthase to readjust the component ratio of sandalwood oil - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Chemical Structure and Properties of Alpha- and Beta-Santalol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-santalol and beta-santalol (B49924) are the two primary sesquiterpene alcohols that constitute the fragrant and medicinally valuable sandalwood oil, derived from the heartwood of trees belonging to the Santalum genus. These isomers are the main contributors to the characteristic woody, sweet, and persistent aroma of sandalwood and are responsible for many of its reported biological activities. Alpha-santalol is typically the more abundant of the two.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, experimental protocols for isolation and synthesis, and the known biological activities and associated signaling pathways of both alpha- and beta-santalol, tailored for professionals in research and drug development.

Chemical Structure and Physicochemical Properties

Alpha-santalol and beta-santalol are isomers with the same chemical formula, C₁₅H₂₄O, but differ in their carbon skeletons.[1][2] Alpha-santalol possesses a tricyclic structure, while beta-santalol has a bicyclic framework. These structural differences, though subtle, lead to variations in their physical and biological properties.

Chemical Structure of Alpha- and Beta-Santalol:

-

Alpha-Santalol: (Z)-5-(2,3-Dimethyltricyclo[2.2.1.0²,⁶]hept-3-yl)-2-methylpent-2-en-1-ol[1]

-

Beta-Santalol: (Z)-2-methyl-5-((1R,2R,4R)-2-methyl-3-methylenebicyclo[2.2.1]heptan-2-yl)pent-2-en-1-ol

A detailed comparison of their physicochemical properties is presented in the table below.

| Property | α-Santalol | β-Santalol |

| Molecular Formula | C₁₅H₂₄O[1] | C₁₅H₂₄O |

| Molar Mass | 220.35 g/mol | 220.35 g/mol |

| Appearance | Colorless to slightly yellow, viscous liquid | Colorless to slightly yellow, viscous liquid |

| Odor | Sweet, woody, characteristic of sandalwood | Sweet, woody, characteristic of sandalwood |

| Boiling Point | 302.00 °C @ 760.00 mm Hg | Not available |

| Density | 0.965 to 0.975 g/cm³ @ 25.00 °C | 0.965 to 0.975 g/cm³ @ 25.00 °C |

| Refractive Index | 1.498 to 1.509 @ 20.00 °C | 1.498 to 1.509 @ 20.00 °C |

| Solubility | Soluble in ethanol (B145695), diethyl ether, chloroform, acetone. Practically insoluble in water. | Soluble in ethanol and oils. Insoluble in water. |

| CAS Number | 115-71-9 | 77-42-9 |

Experimental Protocols

Isolation and Purification of Alpha- and Beta-Santalol from Sandalwood Oil

The primary method for obtaining sandalwood oil from the heartwood of Santalum album is steam distillation. The resulting essential oil is a complex mixture from which alpha- and beta-santalol can be isolated and purified using chromatographic techniques.

1. Steam Distillation of Sandalwood Heartwood:

-

Preparation: The heartwood of the sandalwood tree is ground into a fine powder to increase the surface area for efficient oil extraction.

-

Apparatus: A steam distillation apparatus is set up, which includes a steam generator, a distillation flask containing the sandalwood powder, a condenser, and a collection vessel.

-

Process: Steam is passed through the powdered sandalwood. The volatile components, including alpha- and beta-santalol, are vaporized and carried with the steam. The steam and oil vapor mixture is then cooled in the condenser, leading to the condensation of both water and the essential oil. The oil, being less dense than water, separates and can be collected. The distillation is typically carried out for an extended period, often 24 hours or more, to maximize the yield. The temperature inside the distillation still is maintained between 93°C and 98°C.

2. Purification by Fractional Distillation and Column Chromatography:

-

Fractional Distillation: The crude sandalwood oil can be subjected to fractional distillation under reduced pressure to separate components based on their boiling points. This method can enrich the fractions with either alpha- or beta-santalol.

-

Column Chromatography: For higher purity, column chromatography is employed.

-

Stationary Phase: Silica (B1680970) gel is a commonly used stationary phase. For enhanced separation of the isomers, silica gel impregnated with silver nitrate (B79036) can be utilized.

-

Mobile Phase: A non-polar solvent system, such as a gradient of hexane (B92381) and ethyl acetate, is typically used to elute the compounds from the column.

-

Elution: The less polar compounds will elute first. The fractions are collected and analyzed (e.g., by Gas Chromatography-Mass Spectrometry - GC-MS) to identify those containing pure alpha- and beta-santalol.

-

References

An In-depth Technical Guide on the Natural Sources and Distribution of Santalol in Santalum Species

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Santalol, a sesquiterpene alcohol, is the principal bioactive and aromatic constituent of sandalwood oil, a highly valued essential oil extracted from the heartwood of trees belonging to the Santalum genus. The oil is a complex mixture of sesquiterpenoids, but its characteristic fragrance and many of its therapeutic properties are attributed to its two main isomers, (Z)-α-santalol and (Z)-β-santalol.[1][2] These compounds constitute a significant percentage of the oil, with the total this compound content in high-quality Indian sandalwood (Santalum album) oil often exceeding 70-90%.[3][4] Due to its anti-inflammatory, antiseptic, and potential anticancer properties, this compound is a molecule of significant interest in drug development and pharmacology. This guide provides a technical overview of the natural sources of this compound, its biosynthesis, and its quantitative distribution across various Santalum species.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that occurs within the heartwood of Santalum trees. The pathway begins with the universal precursor for sesquiterpenes, farnesyl pyrophosphate (FPP).[5]

Key steps in the pathway include:

-

Formation of Santalenes: The enzyme santalene synthase catalyzes the cyclization of FPP to form a mixture of sesquiterpene olefins, primarily α-santalene, β-santalene, and epi-β-santalene, along with α-exo-bergamotene.

-

Hydroxylation by Cytochrome P450s: A specific family of cytochrome P450 monooxygenases, namely the CYP76F and CYP736A subfamilies, are responsible for the hydroxylation of the santalene precursors. These enzymes stereo-selectively hydroxylate the terminal allylic methyl groups of the santalenes to produce the corresponding santalols. Specifically, SaCYP736A167 has been identified as the enzyme that produces the key (Z)-isomers of α- and β-santalol that are characteristic of authentic sandalwood oil.

The following diagram illustrates the simplified biosynthetic pathway leading to the formation of α- and β-santalol.

Caption: Simplified biosynthetic pathway of (Z)-α- and (Z)-β-santalol.

Natural Sources and Distribution of this compound

The concentration and relative ratio of α- and β-santalol vary significantly among different Santalum species and even within populations of the same species, influenced by factors such as geography, age of the tree, and genetics.

Santalum album , or Indian sandalwood, is historically the most prized species due to its high oil and this compound content. The international standard for high-quality S. album oil specifies an α-santalol content of 41–55% and a β-santalol content of 16–24%. Studies on S. album populations have shown α-santalol content ranging from 33.55% to 55% and β-santalol from 16% to 27%.

Santalum spicatum , or Australian sandalwood, is another commercially important species. Its oil composition differs from S. album, generally having a lower total this compound content. Typical compositions show α-santalol ranging from 5.5% to 27.3% and β-santalol from 2.1% to 10.5%.

Santalum austrocaledonicum , from New Caledonia and Vanuatu, is also utilized for its essential oil. Its oil is characterized by a high α-santalol content, typically between 34.5% and 50%, and a β-santalol content of 11.0% to 21.0%.

The table below summarizes the quantitative distribution of α- and β-santalol in the heartwood oil of these key Santalum species.

| Species | Geographical Origin | α-Santalol (%) | β-Santalol (%) | Total this compound (%) (Approx.) | Reference(s) |

| Santalum album | India | 45.17 - 55 | 18.3 - 27 | ~63 - 82 | |

| Santalum album | India (15-year-old trees) | 33.55 - 35.32 | 17.16 - 18.96 | ~51 - 54 | |

| Santalum album | International Standard | 41 - 55 | 16 - 24 | ~57 - 79 | |

| Santalum spicatum | Australia | 20 - 25 | 20 - 30 | ~40 - 55 | |

| Santalum spicatum | Australia (Plantation) | 5.5 - 27.3 | 2.1 - 10.5 | ~8 - 38 | |

| Santalum spicatum | Australia (Natural Stand) | 3.1 - 8.0 | 1.3 - 3.0 | ~4 - 11 | |

| S. austrocaledonicum | New Caledonia | 39.0 - 50.0 | 15.0 - 21.0 | ~54 - 71 | |

| S. austrocaledonicum | Vanuatu / New Caledonia | 34.5 - 40.4 | 11.0 - 16.2 | ~46 - 57 |

Experimental Protocols for this compound Analysis

The extraction and quantification of this compound from Santalum heartwood are critical for quality control and research. The primary methods involve extraction followed by chromatographic analysis.

Extraction Methodologies

-

Steam Distillation: This is the traditional and most common commercial method for extracting sandalwood oil. It involves passing steam through powdered heartwood, which vaporizes the volatile compounds. The vapor is then condensed and the essential oil is separated from the water.

-

Solvent Extraction: This method uses organic solvents like hexane, ethanol, or chloroform (B151607) to extract the oil from the heartwood. The solvent is later removed by evaporation, typically using a rotary evaporator, to yield the essential oil.

-

Supercritical Fluid Extraction (SFE): This technique uses supercritical CO₂ as a solvent. It is known for its ability to extract compounds with high purity without the use of organic solvents.

Analytical Protocols for Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the qualitative and quantitative analysis of sandalwood oil.

A typical GC-MS protocol involves:

-

Sample Preparation: The extracted essential oil is diluted in a suitable solvent (e.g., diethyl ether or hexane) to a concentration of approximately 1.0% (v/v).

-

GC Separation:

-

Column: A non-polar capillary column (e.g., TR-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

Temperature Program: A temperature gradient is applied to the oven to separate the components. A typical program starts at a low temperature (e.g., 40°C), ramps up to a higher temperature (e.g., 220°C) at a controlled rate (e.g., 3°C/min), and then holds at the final temperature.

-

Injector: The sample is injected in split mode (e.g., 1:50 or 1:90) at a temperature of around 220°C.

-

-

MS Detection:

-

Ionization: Electron Impact (EI) ionization is typically used at 70 eV.

-

Mass Range: The detector scans a mass range of approximately 50-900 m/z.

-

-

Quantification: The identification of α- and β-santalol is confirmed by comparing their mass spectra and retention indices with those of known standards and library data (e.g., NIST). Quantification is performed by calculating the relative peak area percentage of each compound in the total ion chromatogram.

The workflow for the analysis of this compound is depicted in the diagram below.

Caption: General experimental workflow for this compound quantification.

Conclusion

The natural production of this compound is confined to the Santalum genus, with significant variations in yield and composition among species. Santalum album remains the benchmark for high-quality sandalwood oil due to its consistently high concentrations of (Z)-α- and (Z)-β-santalol. The elucidation of the this compound biosynthetic pathway has opened avenues for metabolic engineering and synthetic biology approaches to produce these valuable compounds sustainably. For drug development and quality control, robust analytical methods, primarily GC-MS, are essential for the accurate quantification of this compound isomers. This technical guide provides a foundational understanding of the sources, biosynthesis, and analytical methodologies related to this compound, which is crucial for ongoing research and development in the pharmaceutical and fragrance industries.

References

- 1. researchgate.net [researchgate.net]

- 2. tropicalplantresearch.com [tropicalplantresearch.com]

- 3. acs.org [acs.org]

- 4. Biosynthesis of Sandalwood Oil: Santalum album CYP76F Cytochromes P450 Produce Santalols and Bergamotol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular regulation of this compound biosynthesis in Santalum album L - PubMed [pubmed.ncbi.nlm.nih.gov]

Olfactory Receptor Binding Affinity of Santalol Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Santalol, the primary constituent of sandalwood oil, is a bicyclic sesquiterpenoid alcohol that exists as two major isomers, α-santalol and β-santalol, each with its own pair of enantiomers ((+)- and (-)-). These molecules are renowned for their characteristic woody and warm fragrance, a quality mediated by their interaction with specific olfactory receptors (ORs) in the nasal epithelium. This technical guide provides a comprehensive overview of the current understanding of the binding affinities of this compound enantiomers to their identified human olfactory receptors. It details the experimental methodologies employed to characterize these interactions, summarizes the available quantitative data, and elucidates the downstream signaling pathways activated upon receptor binding. This information is critical for researchers in the fields of olfaction, fragrance development, and pharmacology, as well as for professionals involved in the development of novel therapeutics targeting olfactory receptors.

Introduction

The perception of odor begins with the binding of volatile molecules to olfactory receptors (ORs), a large family of G protein-coupled receptors (GPCRs) expressed on the surface of olfactory sensory neurons. The interaction between an odorant and an OR is highly specific and is determined by the three-dimensional structure of both the ligand and the receptor's binding pocket. This compound enantiomers, with their distinct stereochemistry, provide a compelling case study in the chiral recognition capabilities of the olfactory system. Understanding the nuances of these interactions at a molecular level is fundamental to deciphering the olfactory code and for the rational design of new fragrance compounds. This guide focuses on the binding characteristics of this compound enantiomers with two key human olfactory receptors: OR1G1 and OR2AT4.

Identified Olfactory Receptors for this compound and its Analogs

Current research has identified two primary human olfactory receptors that respond to this compound or its synthetic analogs:

-

OR1G1: This receptor has been identified as a target for β-santalol.

-

OR2AT4: This receptor is activated by the synthetic sandalwood odorant, Sandalore.

While β-santalol is described as a strong agonist for OR1G1, and Sandalore for OR2AT4, detailed quantitative binding affinity data for all this compound enantiomers remains an active area of research.[1]

Quantitative Binding Affinity Data

A comprehensive search of the current scientific literature reveals a qualitative understanding of the interaction between this compound and its analogs with specific olfactory receptors. However, precise quantitative binding affinity values, such as the half-maximal effective concentration (EC50) or the inhibition constant (Ki), for the individual enantiomers of α- and β-santalol are not yet widely published. The available information is summarized below.

| Ligand | Olfactory Receptor | Binding Affinity/Activity | Source |

| β-Santalol | OR1G1 | Strong agonist | [1] |

| Sandalore | OR2AT4 | Agonist | [1][2] |

Further research is required to populate this table with specific EC50 or Ki values for each this compound enantiomer.

Experimental Protocols

The characterization of ligand-olfactory receptor interactions relies on a variety of in vitro functional assays. These assays typically involve the heterologous expression of the target OR in a host cell line that does not endogenously express interfering receptors. The response of these cells to the application of a ligand is then measured, providing an indication of receptor activation. The two primary methods employed in the study of this compound and its analogs are calcium imaging and luciferase reporter gene assays.

Calcium Imaging for OR2AT4 Activation by Sandalore

Calcium imaging is a widely used technique to measure the increase in intracellular calcium concentration ([Ca2+]i) that occurs upon the activation of many GPCRs, including olfactory receptors.

Principle: The activation of OR2AT4 by Sandalore initiates a G protein-mediated signaling cascade that leads to the opening of ion channels and the release of calcium from intracellular stores, resulting in a transient increase in cytosolic calcium levels. This change in [Ca2+]i is visualized using a calcium-sensitive fluorescent indicator.

Detailed Methodology:

-

Cell Culture and Transfection:

-

Human Embryonic Kidney 293 (HEK293) cells or Human Keratinocytes (HaCaT) are cultured in an appropriate medium (e.g., Dulbecco's Modified Eagle Medium - DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cells are transiently transfected with a plasmid vector containing the coding sequence for the human OR2AT4 receptor. Co-transfection with a G protein alpha subunit, such as Gαolf, may be necessary to enhance the signal.

-

-

Loading with Calcium Indicator:

-

Transfected cells are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM. The AM ester form allows the dye to cross the cell membrane.

-

Once inside the cell, cellular esterases cleave the AM group, trapping the fluorescent indicator in the cytoplasm.

-

-

Ligand Application and Data Acquisition:

-

The cells are washed to remove excess dye and placed on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.

-

A baseline fluorescence reading is established.

-

Sandalore, dissolved in a suitable solvent (e.g., DMSO) and diluted in the assay buffer, is applied to the cells.

-

Changes in fluorescence intensity are recorded over time. For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths is calculated to determine the intracellular calcium concentration.

-

-

Data Analysis:

-

The change in fluorescence is plotted against time to visualize the calcium transient.

-

To determine the dose-response relationship, cells are stimulated with a range of Sandalore concentrations, and the peak fluorescence change is measured for each concentration.

-

The resulting data is fitted to a sigmoidal curve to calculate the EC50 value, which represents the concentration of Sandalore that elicits a half-maximal response.

-

Luciferase Reporter Gene Assay for OR1G1 Activation by β-Santalol

The luciferase reporter gene assay is another common method for studying GPCR activation. It is particularly useful for receptors that signal through the cyclic AMP (cAMP) pathway.

Principle: The binding of an agonist, such as β-santalol, to OR1G1 activates a G protein (typically Gs/olf), which in turn stimulates adenylyl cyclase to produce cAMP. The increased intracellular cAMP levels then activate a cAMP-responsive element (CRE) located upstream of a reporter gene, in this case, luciferase. The expression of luciferase results in the production of light upon the addition of its substrate, luciferin, and this light output is proportional to the level of receptor activation.

Detailed Methodology:

-

Cell Culture and Transfection:

-

HEK293 cells are cultured as described previously.

-

Cells are co-transfected with three plasmids:

-

An expression vector for the human OR1G1 receptor.

-

A reporter plasmid containing the luciferase gene under the control of a CRE promoter.

-

A control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter to normalize for transfection efficiency.

-

-

Co-transfection with Receptor Transporting Protein 1 (RTP1) may be required to ensure proper trafficking of the OR to the cell surface.

-

-

Ligand Stimulation:

-

After an incubation period to allow for protein expression, the transfected cells are stimulated with various concentrations of β-santalol.

-

-

Lysis and Luminescence Measurement:

-

Following stimulation, the cells are lysed to release the expressed luciferase enzymes.

-

A dual-luciferase assay reagent is added, which contains the substrates for both firefly and Renilla luciferase.

-

The luminescence from each reporter is measured sequentially using a luminometer.

-

-

Data Analysis:

-

The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.

-

The normalized luminescence is plotted against the concentration of β-santalol.

-

The data is then fitted to a dose-response curve to determine the EC50 value.

-

Signaling Pathways

The activation of olfactory receptors by this compound enantiomers initiates a cascade of intracellular events that ultimately leads to the perception of smell. The canonical olfactory signaling pathway is initiated by the activation of a G protein, which then modulates the activity of downstream effector enzymes.

OR2AT4 Signaling Pathway

Upon activation by Sandalore, OR2AT4 is known to couple to a G protein, likely Gαs/olf, which stimulates adenylyl cyclase. This leads to an increase in intracellular cAMP levels and subsequent activation of protein kinase A (PKA). Furthermore, OR2AT4 activation has been shown to induce an increase in intracellular calcium, as well as the phosphorylation of extracellular signal-regulated kinases (Erk1/2) and p38 mitogen-activated protein kinases (p38 MAPK).[3]

OR1G1 Signaling Pathway

While β-santalol is a known strong agonist for OR1G1, the specific downstream signaling cascade has not been as extensively characterized as that of OR2AT4. However, it is presumed to follow the canonical olfactory signaling pathway, where agonist binding leads to the activation of Gαolf, stimulation of adenylyl cyclase, and a subsequent increase in intracellular cAMP.

Experimental Workflow

The process of identifying and characterizing the interaction between a this compound enantiomer and an olfactory receptor follows a systematic workflow.

Conclusion and Future Directions

The study of the interaction between this compound enantiomers and their cognate olfactory receptors provides valuable insights into the molecular mechanisms of odor perception. While significant progress has been made in identifying the receptors involved, a critical gap remains in the quantitative characterization of these interactions. Future research should focus on determining the specific binding affinities (EC50 or Ki values) of all four this compound enantiomers with OR1G1 and other potential sandalwood-responsive receptors. Furthermore, detailed structure-activity relationship (SAR) studies, aided by computational modeling and site-directed mutagenesis, will be instrumental in elucidating the precise molecular determinants of chiral recognition within the binding pockets of these receptors. A deeper understanding of these interactions will not only advance our knowledge of the sense of smell but also pave the way for the development of novel and more potent fragrance ingredients and potential therapeutic agents targeting the olfactory system.

References

Methodological & Application

Application Notes and Protocols for Santalol Extraction from Sandalwood Heartwood

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction of santalol, the primary bioactive and aromatic compound in sandalwood, from the heartwood of Santalum album and other species. The document outlines various methodologies, including traditional and modern techniques, with a focus on yield, purity, and experimental parameters.

Introduction

Sandalwood oil, highly valued in the fragrance, cosmetics, and pharmaceutical industries, is primarily composed of the sesquiterpene alcohols α-santalol and β-santalol.[1][2][3] These compounds are responsible for the characteristic sweet, woody aroma and possess numerous medicinal properties, including anti-inflammatory, antiseptic, and calming effects.[4][5] The International Organization for Standardization (ISO 3518:2002) specifies that high-quality S. album oil should contain 41–55% α-santalol and 16–24% β-santalol. The extraction method significantly impacts the final yield and chemical composition of the oil. This document details several key extraction techniques.

Comparative Analysis of Extraction Methods

The choice of extraction method depends on the desired yield, purity of this compound, cost, and environmental impact. Below is a summary of quantitative data from various studies to facilitate comparison.

| Extraction Method | Raw Material | Solvent | Yield of Oil (wt%) | α-Santalol (%) | β-Santalol (%) | Reference |

| Steam Distillation | S. album heartwood powder | Water | 1.15 - 2.88 | 54.65 - 55.14 | 22.58 - 25.72 | |

| S. spicatum heartwood powder | Water | 1.15 | 41.29 | 16.55 | ||

| Pilot Plant S. album | Water | 1.60 | 54.74 | 29.58 | ||

| Hydrodistillation | S. album chips (pre-soaked) | Water | 1.56 | 56.73 | 27.10 | |

| S. album powder | Water | 1.86 | 40.19 | 12.40 | ||

| S. album heartwood (Odisha) | Water | 3.2 | 72.5 (total santalols) | |||

| S. album heartwood (Karnataka) | Water | 5.1 | 75.9 (total santalols) | |||

| Solvent Extraction | S. album powder | Toluene | 0.37 (absolute) | 39.71 | 19.76 | |

| S. album powder | Benzene | 3.01 (absolute) | 30.81 | 12.18 | ||

| S. album powder | Diethyl ether | 2.58 (absolute) | 48.82 | 23.37 | ||

| S. album powder | Ethyl alcohol | 3.70 (absolute) | 54.55 | 29.01 | ||

| Supercritical CO₂ Extraction | S. album | Liquid CO₂ | 3.76 | 54.50 | 28.00 | |

| Depleted S. album chips | Supercritical CO₂ with alcohol co-solvent | - | - | - | ||

| Microwave Air-Hydrodistillation | S. album powder | Water | 1.32 | - | - |

Experimental Protocols

Detailed methodologies for the key extraction experiments are provided below.

Steam Distillation using a Clevenger Apparatus

This is a traditional and widely used method for extracting essential oils.

Protocol:

-

Material Preparation: Weigh a specific amount of sandalwood heartwood powder (e.g., 187 g) and place it into a round-bottom flask. Add distilled water to the flask, ensuring the powder is fully submerged.

-

Apparatus Setup: Assemble the Clevenger apparatus with the flask, a heating mantle, and a condenser. Ensure all joints are properly sealed.

-

Distillation: Heat the mixture to boiling. The steam will pass through the plant material, carrying the volatile essential oils.

-

Condensation: The steam and oil vapor mixture is cooled in the condenser, turning back into a liquid.

-

Separation: The condensed liquid collects in the Clevenger's graduated tube, where the oil, being less dense than water, separates and floats on top.

-

Collection: The process is continued for a set duration (e.g., 16.5 hours). The separated oil is then collected.

-

Drying: Any residual moisture in the collected oil is removed using an anhydrous drying agent like sodium sulfate.

Solvent Extraction using a Soxhlet Apparatus

This method is effective for extracting a broader range of compounds, including less volatile ones.

Protocol:

-

Material Preparation: Place a known quantity of sandalwood heartwood powder (e.g., 20 g) into a thimble.

-

Apparatus Setup: Place the thimble inside a Soxhlet extractor, which is then fitted to a flask containing the solvent (e.g., 95% ethanol, hexane, or toluene) and a condenser.

-

Extraction: Heat the solvent. The solvent vapor travels up to the condenser, liquefies, and drips back into the thimble, immersing the sandalwood powder and dissolving the desired compounds.

-

Siphoning: Once the solvent level in the extractor reaches the top of the siphon arm, the entire solution is siphoned back into the flask.

-

Cycling: This process repeats automatically, allowing for a thorough extraction. The duration can vary (e.g., 5.15 hours with toluene).

-

Solvent Removal: After extraction, the solvent is removed from the extract, typically using a rotary evaporator, to yield the concrete.

-

Absolute Production: The concrete can be further processed to obtain the absolute.

Supercritical Fluid Extraction (SFE) with CO₂

SFE is a green technology that uses supercritical fluids, most commonly CO₂, as the extraction solvent. It offers high selectivity and produces extracts with minimal solvent residue.

Protocol:

-

Material Preparation: Finely ground sandalwood heartwood is placed into an extraction vessel.

-

System Pressurization and Heating: Carbon dioxide is pumped into the vessel and brought to a supercritical state by controlling the pressure (e.g., 90-200 bar) and temperature (e.g., 28-50°C).

-

Extraction: The supercritical CO₂ flows through the sandalwood powder, dissolving the this compound and other lipophilic compounds. A co-solvent like a primary or secondary alcohol can be used to enhance extraction efficiency.

-

Separation: The resulting solution is then depressurized in a separator. This causes the CO₂ to return to its gaseous state, leaving behind the extracted oil.

-

Collection: The sandalwood extract is collected from the separator. The CO₂ can be recycled for further extractions.

Post-Extraction Purification

After the initial extraction, the crude sandalwood oil often requires further purification to meet quality standards and remove impurities. Common purification techniques include:

-

Vacuum Distillation: Lowers the boiling points of components, minimizing thermal degradation.

-

Molecular Distillation: A form of short-path vacuum distillation that allows for precise separation of fractions under very low pressure.

-

Fractional Distillation: Separates compounds with close boiling points, such as α-santalol and β-santalol.

-

Chromatography: Techniques like flash chromatography can be used to isolate high-purity fractions.

Analytical Quantification of this compound

The quantification of α- and β-santalol in the extracted oil is crucial for quality control. The most common analytical methods include:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the standard method for identifying and quantifying the volatile components of essential oils.

-

High-Performance Thin-Layer Chromatography (HPTLC): A viable alternative for routine analysis and quantification of sesquiterpenoids.

-

Near-Infrared (NIR) Spectroscopy: A rapid and non-destructive technique that can be used for both qualitative and quantitative assessment of sandalwood oil purity.

Conclusion

The selection of an appropriate extraction method for this compound from sandalwood heartwood is a critical step that influences the final product's quality and yield. While traditional methods like steam distillation remain prevalent, modern techniques such as supercritical CO₂ extraction offer advantages in terms of efficiency, selectivity, and environmental safety. Post-extraction purification and rigorous analytical testing are essential to ensure the final product meets the required standards for research, drug development, and commercial applications.

References

- 1. kingsresearch.com [kingsresearch.com]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. researchgate.net [researchgate.net]

- 4. Digital Commons @ East Tennessee State University - Dr. Jay W. Boland Undergraduate Research Symposium [2023-2024]: Extraction of Sandalwood Essential Oil: Isolating α/β-Santalol [dc.etsu.edu]

- 5. dc.etsu.edu [dc.etsu.edu]

Application Note: Quantification of α-Santalol and β-Santalol in Essential Oils Using Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction

α-Santalol and β-santalol are the two primary sesquiterpenoid alcohols that constitute the fragrant and commercially valuable essential oil of sandalwood (Santalum album L.). These isomers are key to the oil's characteristic aroma and are also investigated for various medicinal properties, including anti-inflammatory and anti-cancer activities.[1] Accurate quantification of α- and β-santalol is crucial for the quality control of sandalwood oil in the perfumery, cosmetics, and pharmaceutical industries, as well as for research purposes.[2][3] This application note provides a detailed protocol for the quantification of α-santalol and β-santalol in essential oil samples using Gas Chromatography-Mass Spectrometry (GC-MS).

Principle

Gas chromatography (GC) separates the volatile components of a sample based on their boiling points and interactions with a stationary phase within a capillary column. As the separated components elute from the column, they enter a mass spectrometer (MS), which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). This process generates a unique mass spectrum for each component, allowing for its identification and quantification. For the quantification of α- and β-santalol, a calibration curve is constructed using analytical standards to correlate the peak area in the chromatogram to the concentration of the analyte.

Experimental Protocol

Materials and Reagents

-

Solvents: n-hexane (analytical grade), diethyl ether (analytical grade)[1][4], dichloromethane.

-

Analytical Standards: α-santalol and β-santalol analytical standards (≥80% purity or higher).

-

Samples: Essential oil samples to be analyzed.

-

Equipment:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Volumetric flasks, pipettes, and syringes.

-

Vortex mixer.

-

0.22 µm syringe filters (PVDF or equivalent).

-

Autosampler vials with inserts.

-

Preparation of Standard Solutions

-

Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of α-santalol and β-santalol analytical standards and dissolve them in n-hexane in separate volumetric flasks to prepare individual primary stock solutions.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solutions with n-hexane to achieve a concentration range that brackets the expected concentration of the analytes in the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Internal Standard (Optional but Recommended): To improve accuracy and precision, an internal standard (e.g., a compound with similar chemical properties but not present in the sample) can be added to all standard and sample solutions at a constant concentration.

Sample Preparation

-

Accurately weigh approximately 10-20 mg of the essential oil sample into a volumetric flask.

-

Dissolve the sample in n-hexane to a final volume that results in the santalol concentrations falling within the range of the calibration curve. A typical dilution is 1.0% (v/v) with diethyl ether or another suitable solvent.

-

For solid samples like heartwood powder, extraction with a suitable solvent such as n-hexane via sonication is required. For instance, 200 mg of fine powder can be extracted with 2 mL of n-hexane by sonicating for 60 minutes.

-

Vortex the solution to ensure homogeneity.

-

Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.

GC-MS Instrumental Parameters

The following parameters can be used as a starting point and should be optimized for the specific instrument and column used.

| Parameter | Value | Reference |

| Gas Chromatograph | ||

| Column | Non-polar TR-5MS or DB-5MS fused silica (B1680970) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) | |

| Carrier Gas | Helium | |

| Flow Rate | 1 mL/min (constant flow) | |

| Injection Volume | 1 µL | |

| Injection Mode | Split (e.g., 1:50) or Splitless | |

| Injector Temperature | 220-250 °C | |

| Oven Temperature Program | Initial temperature 40-50 °C for 1 min, ramp at 3-20 °C/min to 220-250 °C, hold for 3-20 min. | |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | |

| Ionization Energy | 70 eV | |

| Ion Source Temperature | 180-230 °C | |

| Transfer Line Temperature | 220-280 °C | |

| Acquisition Mode | Full Scan (e.g., m/z 50-900) or Selected Ion Monitoring (SIM) for higher sensitivity |

Data Analysis and Quantification

-

Identification: Identify the peaks corresponding to α-santalol and β-santalol in the sample chromatograms by comparing their retention times and mass spectra with those of the analytical standards and published data.

-

Calibration Curve: Generate a calibration curve by plotting the peak area of each this compound isomer from the standard solutions against their respective concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value of ≥ 0.99 is generally considered acceptable.

-

Quantification: Determine the concentration of α-santalol and β-santalol in the prepared samples by interpolating their peak areas into the calibration curve.

-

Calculation: Calculate the final concentration of each isomer in the original essential oil sample, taking into account the initial sample weight and dilution factor. The results are typically expressed as a percentage (%) or in mg/g.

Quantitative Data Summary

The following table summarizes the typical quantitative data for α-santalol and β-santalol found in sandalwood oil from various studies.

| Source/Sample Type | α-Santalol (%) | β-Santalol (%) | Reference |

| Commercial Sandalwood Oil | ~46 | ~20 | |

| 15-Year-Old Sandalwood Heartwood Oil | 33.55 - 35.32 | 17.16 - 18.96 | |

| Commercial Sandalwood Oil (GC-MS Analysis) | 47.5 | 18.7 | |

| Suggested Specification for S. album oil | ≥ 43 | ≥ 18 | |

| Sandalwood Oil from various provenances | 32.38 - 78.29 | 5.45 - 37.83 |

Experimental Workflow

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. A Comparison of the Composition of Selected Commercial Sandalwood Oils with the International Standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of the quality of sandalwood essential oils by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. haloaaina.com [haloaaina.com]

A Comparative Analysis of Steam Distillation and Supercritical Fluid Extraction for Santalol Isolation

Application Note & Protocol

Introduction

Sandalwood oil, highly valued for its characteristic woody and sweet aroma, is a cornerstone of the fragrance, cosmetic, and pharmaceutical industries. The primary active and aromatic constituents of this essential oil are the sesquiterpene alcohols, α-santalol and β-santalol. The concentration and ratio of these isomers are critical determinants of the oil's quality and market value. This document provides a detailed comparison of two primary extraction methods for obtaining santalol-rich oil from sandalwood (Santalum album): traditional steam distillation and modern supercritical fluid extraction (SFE) using carbon dioxide (CO₂). This guide is intended for researchers, scientists, and drug development professionals seeking to optimize the extraction of this compound.

Methodology Comparison

Steam distillation is a classic method that utilizes the volatility of essential oils to separate them from the raw plant material. In contrast, supercritical fluid extraction is a more recent "green" technology that employs a solvent in its supercritical state to dissolve and extract the desired compounds.

Steam Distillation

This technique involves passing steam through powdered sandalwood heartwood.[1] The heat from the steam vaporizes the volatile this compound compounds, which are then carried with the steam into a condenser. Upon cooling, the steam and vaporized oils condense back into a liquid, and the essential oil, being immiscible with water, is separated from the hydrosol.[1] The process is lengthy, often requiring 14 to 36 hours to complete, but is known for producing high-quality oil.[2]

Supercritical Fluid Extraction (SFE)

SFE utilizes a solvent, most commonly carbon dioxide, at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas.[3] In this supercritical state, CO₂ acts as a solvent with high diffusivity and low viscosity, allowing it to efficiently penetrate the solid matrix of the sandalwood and dissolve the this compound.[4] By manipulating the temperature and pressure, the solvating power of the supercritical fluid can be fine-tuned to selectively extract specific compounds. After extraction, the pressure is released, and the CO₂ returns to its gaseous state, leaving behind a pure, solvent-free extract.

Quantitative Data Summary